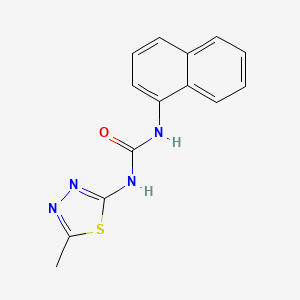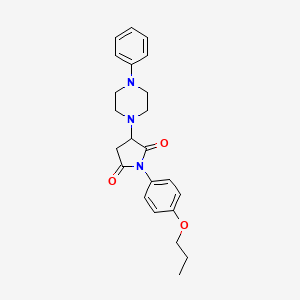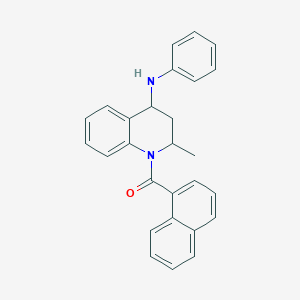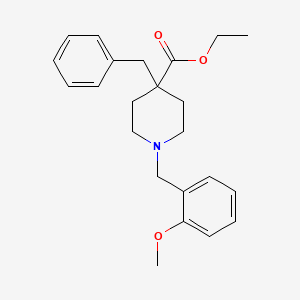![molecular formula C15H19Cl2NO6 B5231570 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate, also known as DPCPX, is a selective antagonist for adenosine A1 receptors. It has been extensively studied in scientific research for its potential therapeutic applications in various diseases and disorders.
Applications De Recherche Scientifique
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate has been extensively studied for its potential therapeutic applications in various diseases and disorders, including Parkinson's disease, epilepsy, and ischemic heart disease. It has also been studied for its potential use in the treatment of cancer, as adenosine A1 receptors are overexpressed in certain cancer cells.
Mécanisme D'action
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate is a selective antagonist for adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. Adenosine A1 receptors are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate binds to the adenosine A1 receptor and prevents the binding of adenosine, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate has been shown to have a variety of biochemical and physiological effects. In the central nervous system, 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate has been shown to increase dopamine release and improve motor function in animal models of Parkinson's disease. It has also been shown to have anticonvulsant effects in animal models of epilepsy. In the cardiovascular system, 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate has been shown to reduce ischemic injury in animal models of myocardial infarction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate in lab experiments is its high selectivity for adenosine A1 receptors, which allows for more specific targeting of these receptors. However, one limitation of using 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate is its relatively low potency compared to other adenosine A1 receptor antagonists.
Orientations Futures
There are many potential future directions for research on 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate. One area of research could be the development of more potent analogs of 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate for use in therapeutic applications. Another area of research could be the investigation of the role of adenosine A1 receptors in cancer and the potential use of 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate as a cancer therapy. Finally, further research could be done to investigate the potential use of 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate in combination with other drugs for the treatment of various diseases and disorders.
Méthodes De Synthèse
The synthesis of 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate involves the reaction of 2,6-dichlorophenol and 3-chloropropylamine to form 3-(2,6-dichlorophenoxy)propylamine. This intermediate is then reacted with morpholine to obtain 4-[3-(2,6-dichlorophenoxy)propyl]morpholine. The final product is obtained by reacting the morpholine compound with oxalic acid to form the oxalate salt of 4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate.
Propriétés
IUPAC Name |
4-[3-(2,6-dichlorophenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2.C2H2O4/c14-11-3-1-4-12(15)13(11)18-8-2-5-16-6-9-17-10-7-16;3-1(4)2(5)6/h1,3-4H,2,5-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJSBWCREFPXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,6-Dichlorophenoxy)propyl]morpholine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5231545.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)



![2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5231588.png)
